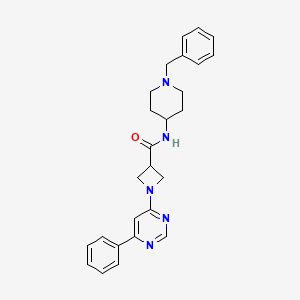
N-(1-benzylpiperidin-4-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-benzylpiperidin-4-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C26H29N5O and its molecular weight is 427.552. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(1-benzylpiperidin-4-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is a compound that has garnered attention for its potential therapeutic applications, particularly in the fields of neuropharmacology and oncology. This article reviews its biological activity, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C₁₉H₂₂N₄O
- Molecular Weight : 318.41 g/mol
- IUPAC Name : this compound
This compound features a piperidine ring, a pyrimidine moiety, and an azetidine core, which contribute to its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Acetylcholinesterase Inhibition : The compound has been shown to inhibit human acetylcholinesterase (hAChE), which is crucial for neurotransmission in the central nervous system. This inhibition can enhance cholinergic signaling, making it a potential candidate for treating Alzheimer's disease .
- Neuroprotective Effects : Studies indicate that this compound may protect neuronal cells from oxidative stress and apoptosis, enhancing cognitive functions in models of neurodegeneration .
- Anticancer Activity : Preliminary studies suggest that the compound exhibits antiproliferative effects against various cancer cell lines, including breast and ovarian cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation pathways .
In Vitro Studies
The following table summarizes key findings from in vitro studies on the biological activity of this compound:
| Activity | Cell Line/Target | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Acetylcholinesterase Inhibition | Human AChE | 11.7 | Competitive inhibition |
| Antiproliferative | MDA-MB-231 (breast cancer) | 19.9 - 75.3 | Induction of apoptosis |
| Antiproliferative | OVCAR-3 (ovarian cancer) | 31.5 - 43.9 | Inhibition of cell viability |
Case Study 1: Neuroprotective Potential
In a study examining the effects on cognitive dysfunctions induced by scopolamine, this compound was administered to rats. The results indicated significant improvements in memory retention as measured by the Morris water maze test, alongside reduced levels of amyloid-beta (Aβ) aggregates in brain tissues .
Case Study 2: Anticancer Efficacy
Another study focused on the compound's effects on ovarian cancer cells demonstrated that treatment led to a marked decrease in cell viability and significant apoptosis markers. Western blot analysis confirmed upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins, suggesting a robust anticancer mechanism .
Pharmacokinetics and Safety Profile
Preliminary pharmacokinetic studies indicate that this compound has favorable absorption characteristics when administered orally. Toxicity assays conducted on SH-SY5Y neuroblastoma cells revealed no significant neurotoxic effects at therapeutic doses, supporting its potential for safe use in clinical settings .
特性
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O/c32-26(29-23-11-13-30(14-12-23)16-20-7-3-1-4-8-20)22-17-31(18-22)25-15-24(27-19-28-25)21-9-5-2-6-10-21/h1-10,15,19,22-23H,11-14,16-18H2,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNPWWGGBQDYFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2CN(C2)C3=NC=NC(=C3)C4=CC=CC=C4)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














